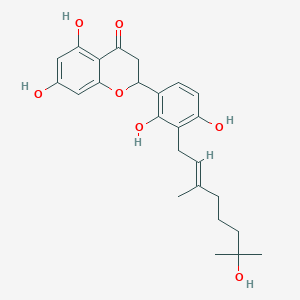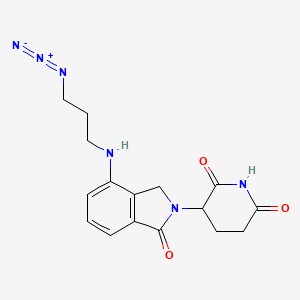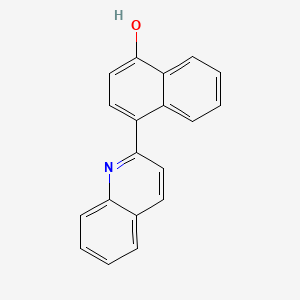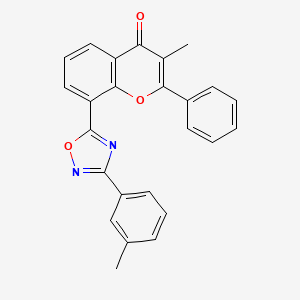
Finerenone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Finerenone-d3 is a deuterated form of finerenone, a nonsteroidal mineralocorticoid receptor antagonist. It is primarily used in the treatment of chronic kidney disease and heart failure. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of finerenone-d3 involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of a suitable precursor, followed by deuterium exchange reactions. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Finerenone-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Applications De Recherche Scientifique
Finerenone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of finerenone.
Biology: Used in biological studies to investigate the effects of deuterium substitution on the biological activity of finerenone.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of finerenone.
Industry: Used in the development of new formulations and drug delivery systems to improve the therapeutic efficacy of finerenone.
Mécanisme D'action
Finerenone-d3 exerts its effects by selectively antagonizing the mineralocorticoid receptor. This receptor is activated by aldosterone and cortisol, which regulate gene expression involved in sodium and water retention, inflammation, and fibrosis. By blocking this receptor, this compound reduces the harmful effects of aldosterone and cortisol, leading to improved kidney and cardiovascular outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spironolactone: A steroidal mineralocorticoid receptor antagonist with a broader spectrum of activity but more side effects.
Eplerenone: A more selective steroidal mineralocorticoid receptor antagonist with fewer side effects compared to spironolactone.
Esaxerenone: A nonsteroidal mineralocorticoid receptor antagonist similar to finerenone but with different pharmacokinetic properties.
Uniqueness of Finerenone-d3
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the risk of side effects. This makes it a promising candidate for long-term treatment of chronic kidney disease and heart failure .
Propriétés
Formule moléculaire |
C21H22N4O3 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(4S)-4-[4-cyano-2-(trideuteriomethoxy)phenyl]-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1/i4D3 |
Clé InChI |
BTBHLEZXCOBLCY-GDLHTLTCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C#N)[C@H]2C3=C(C(=CN=C3OCC)C)NC(=C2C(=O)N)C |
SMILES canonique |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)




![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)


